![molecular formula C18H17N3O2S B2757612 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097909-65-2](/img/structure/B2757612.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a nitrogen-rich fused heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized through ring-opening, ring-closing, and substitution reactions .Applications De Recherche Scientifique
Formation and Metabolism
Heterocyclic amines (HCAs) like MeIQx and PhIP are formed during the cooking of meat and fish at high temperatures. They are genotoxic and carcinogenic in rodents and may pose similar risks to humans. Human exposure to these compounds through dietary sources has been a significant area of research. Studies using tools like accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP in both rodents and humans. Interestingly, these studies reveal that protein and DNA adduct levels are dose-dependent in rodents, and adduct levels in human tissues and blood are generally greater than in rodents administered equivalent doses. Metabolite profiles between humans and rodents differ substantially, with humans showing more bioactivation and less detoxification for both MeIQx and PhIP (Turteltaub et al., 1999).
Clinical and Pharmacological Implications
The pharmacological exploration of compounds structurally related to quinoxalin-2-yloxy derivatives has been a subject of interest. For example, CX516, a modulator of the AMPA receptor, was tested as a single agent for treating schizophrenia in a small series of patients partially refractory to traditional neuroleptics. This study highlighted the challenges in developing effective treatments based on these compounds, as CX516 did not show significant improvement in psychosis or cognition at the doses tested (Marenco et al., 2002).
Dietary Exposure and Risk
The risk of lung cancer posed by dietary HCAs such as MeIQx has been evaluated in population-based studies. One study found significant excess risks associated with MeIQx consumption, suggesting a possible link between dietary intake of HCAs and lung cancer risk. This association was more pronounced in nonsmokers and light/moderate smokers compared to heavy smokers, indicating the potential carcinogenic impact of HCAs derived from cooked meats (Sinha et al., 2000).
Metabolism and Disposition in Humans
The study of BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, in humans has provided insights into the metabolism and disposition of similar compounds. This research demonstrates how such compounds are well absorbed and extensively metabolized via multiple pathways in humans, with excretion in both bile and urine. These findings are crucial for understanding the pharmacokinetics and potential therapeutic applications of new drugs in this class (Christopher et al., 2010).
Propriétés
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(9-13-6-8-24-12-13)21-7-5-14(11-21)23-17-10-19-15-3-1-2-4-16(15)20-17/h1-4,6,8,10,12,14H,5,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUWPRBSWORDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


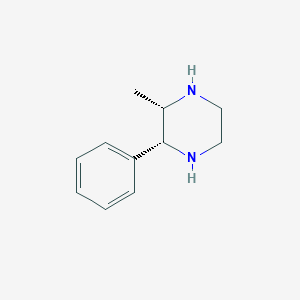
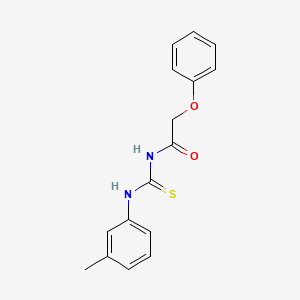
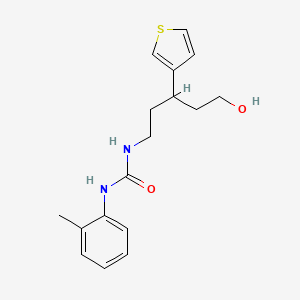

![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
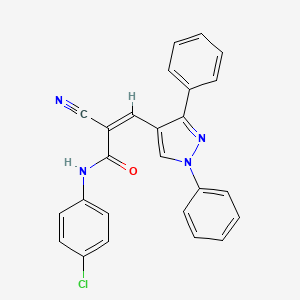
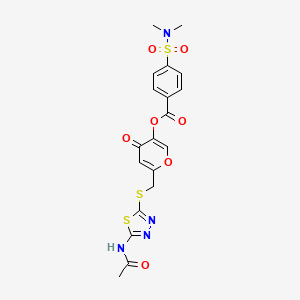

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)
![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)
![N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide](/img/structure/B2757550.png)